molecular formula C18H15FN4O2 B6556348 1-[(4-fluorophenyl)methyl]-6-oxo-N-[(pyridin-4-yl)methyl]-1,6-dihydropyridazine-3-carboxamide CAS No. 1040636-93-8

1-[(4-fluorophenyl)methyl]-6-oxo-N-[(pyridin-4-yl)methyl]-1,6-dihydropyridazine-3-carboxamide

Cat. No. B6556348
CAS RN: 1040636-93-8
M. Wt: 338.3 g/mol
InChI Key: UZPNMXBWEWTAGG-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a pyridine group, and a carboxamide group. These functional groups could potentially give the compound a variety of interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core pyridazine ring, followed by the introduction of the various functional groups. The exact synthetic route would depend on the specific reactivity and compatibility of the different functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of the fluorophenyl and pyridine groups could potentially influence the overall shape and electronic distribution of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its various functional groups. For example, the fluorophenyl group might be susceptible to nucleophilic aromatic substitution reactions, while the carboxamide group could potentially participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by the presence of its various functional groups. For example, the fluorophenyl group could potentially increase its lipophilicity, while the carboxamide group could contribute to its solubility in water .

Mechanism of Action

The biological activity of this compound would depend on its ability to interact with biological targets. The presence of the fluorophenyl and pyridine groups could potentially allow it to bind to certain enzymes or receptors.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate precautions should be taken when handling it to avoid potential health risks .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-4-ylmethyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c19-15-3-1-14(2-4-15)12-23-17(24)6-5-16(22-23)18(25)21-11-13-7-9-20-10-8-13/h1-10H,11-12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPNMXBWEWTAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C(=O)NCC3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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